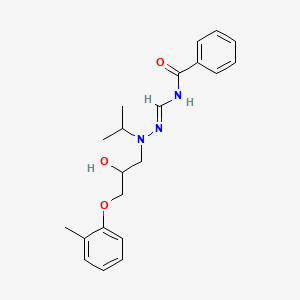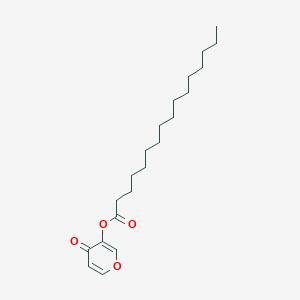![molecular formula C8H14O4 B14435875 (1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol CAS No. 74358-92-2](/img/structure/B14435875.png)
(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethyl-2,6,7-trioxabicyclo[222]octan-4-yl)methanol is a bicyclic compound featuring an ortho ester moiety This compound is known for its unique structure, which includes a trioxabicyclo[222]octane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol typically involves the reaction of ethyl orthoformate with formaldehyde and an alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ortho ester, which then cyclizes to form the trioxabicyclo[2.2.2]octane ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its unique structure allows it to participate in ring-opening reactions and form stable intermediates.
Comparación Con Compuestos Similares
Similar Compounds
(1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octane: Lacks the hydroxyl group present in (1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol.
Uniqueness
(1-Ethyl-2,6,7-trioxabicyclo[22
Propiedades
Número CAS |
74358-92-2 |
|---|---|
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
(1-ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol |
InChI |
InChI=1S/C8H14O4/c1-2-8-10-4-7(3-9,5-11-8)6-12-8/h9H,2-6H2,1H3 |
Clave InChI |
QAMYMHOUUPFQRG-UHFFFAOYSA-N |
SMILES canónico |
CCC12OCC(CO1)(CO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14435797.png)
![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)
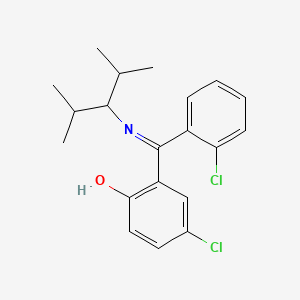

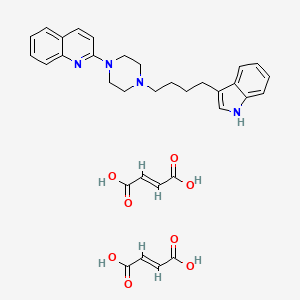
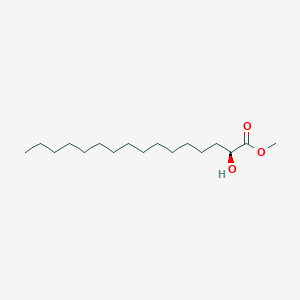
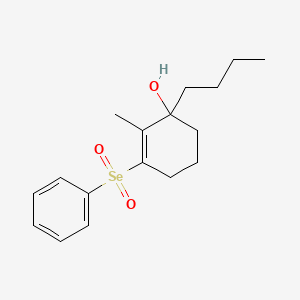
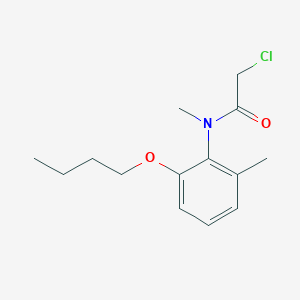
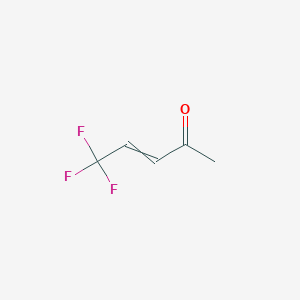

![N-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl]thiourea](/img/structure/B14435851.png)
